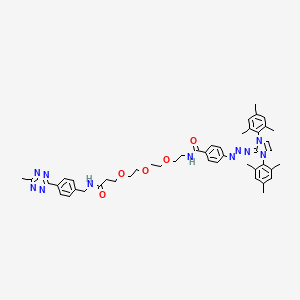
1-Hydroxypyrene-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxypyrene-D-Glucuronide is a glucuronide conjugate of 1-hydroxypyrene, a metabolite of pyrene. Pyrene is a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a result of incomplete combustion of organic materials. This compound is a sensitive and reliable biomarker for assessing exposure to PAHs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxypyrene-D-Glucuronide can be synthesized through the glucuronidation of 1-hydroxypyrene. This process involves the enzymatic conjugation of 1-hydroxypyrene with glucuronic acid, typically catalyzed by UDP-glucuronosyltransferase enzymes. The reaction conditions often include the presence of cofactors such as UDP-glucuronic acid and appropriate buffer systems to maintain the pH .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using recombinant UDP-glucuronosyltransferase enzymes. The process is optimized for high yield and purity, with subsequent purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxypyrene-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to release 1-hydroxypyrene. This reaction can be catalyzed by β-glucuronidase enzymes .
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzyme, buffer systems (e.g., phosphate buffer), and optimal temperature conditions (37°C).
Oxidation and Reduction: While this compound itself is not typically involved in oxidation or reduction reactions, its precursor, 1-hydroxypyrene, can undergo such reactions under specific conditions.
Major Products:
Hydrolysis: 1-Hydroxypyrene and glucuronic acid.
Scientific Research Applications
1-Hydroxypyrene-D-Glucuronide is extensively used in scientific research as a biomarker for PAH exposure. Its applications span various fields:
Mechanism of Action
1-Hydroxypyrene-D-Glucuronide exerts its effects through its role as a detoxification product of 1-hydroxypyrene. The glucuronidation process enhances the solubility of 1-hydroxypyrene, facilitating its excretion from the body. The molecular targets involved include UDP-glucuronosyltransferase enzymes, which catalyze the conjugation reaction, and β-glucuronidase enzymes, which can hydrolyze the glucuronide conjugate .
Comparison with Similar Compounds
1-Hydroxypyrene Sulfate: Another metabolite of 1-hydroxypyrene, conjugated with sulfate instead of glucuronic acid.
1-Hydroxypyrene: The parent compound, which can undergo various phase II metabolic reactions, including glucuronidation and sulfation.
Uniqueness: 1-Hydroxypyrene-D-Glucuronide is unique due to its high sensitivity and reliability as a biomarker for PAH exposure. Its glucuronide conjugate form enhances its solubility and excretion, making it a preferred choice for biomonitoring studies .
Properties
Molecular Formula |
C22H18O7 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(3S,5S,6S)-3,4,5-trihydroxy-6-pyren-1-yloxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H18O7/c23-17-18(24)20(21(26)27)29-22(19(17)25)28-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17-20,22-25H,(H,26,27)/t17?,18-,19-,20?,22+/m0/s1 |
InChI Key |
BUCREAQPYGLZLI-OCNWEEMUSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O[C@H]5[C@H](C([C@@H](C(O5)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



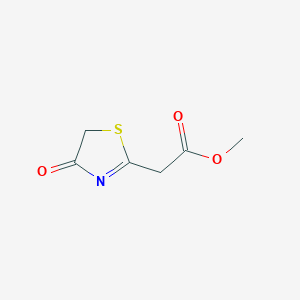
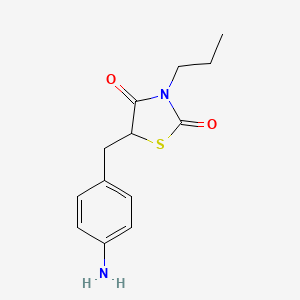
![1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone](/img/structure/B15340491.png)


![(4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B15340511.png)
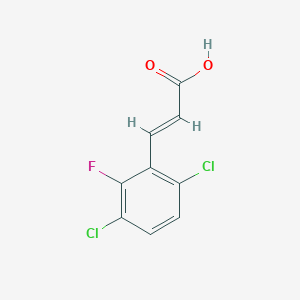
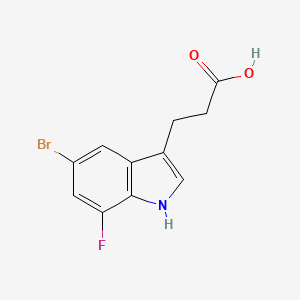
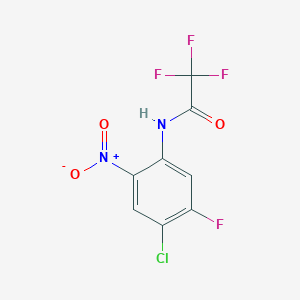
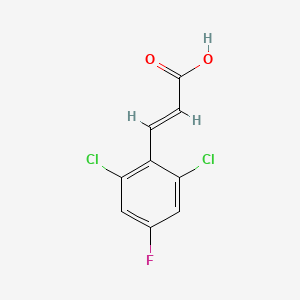
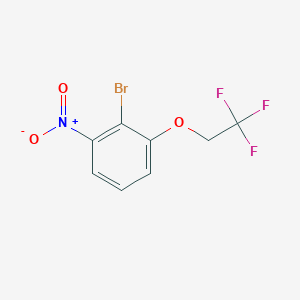
![2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid](/img/structure/B15340552.png)
